molecular formula C5H4BrFN2 B595775 3-Bromo-5-fluoropyridin-4-amine CAS No. 1214326-89-2

3-Bromo-5-fluoropyridin-4-amine

Cat. No.: B595775
CAS No.: 1214326-89-2
M. Wt: 191.003
InChI Key: AANCKJPIOOGVPS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C(_5)H(_4)BrFN(_2) It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen at position 4 is replaced by an amino group

Scientific Research Applications

3-Bromo-5-fluoropyridin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 3,5-dichloropyridine, the chlorine atoms can be substituted with bromine and fluorine using appropriate reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions to deprotonate the amino group and activate the compound for further reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl derivatives, while substitution reactions can produce a variety of substituted pyridines.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific bioactive compound derived from this compound .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-fluoropyridin-4-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with an amino group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

3-bromo-5-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCKJPIOOGVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704640
Record name 3-Bromo-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214326-89-2
Record name 3-Bromo-5-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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